molecular formula C5H4FIN2 B1403766 3-Fluoro-5-iodopyridin-4-amine CAS No. 1597421-56-1

3-Fluoro-5-iodopyridin-4-amine

Cat. No.: B1403766
CAS No.: 1597421-56-1
M. Wt: 238 g/mol
InChI Key: JVHONSWNPIKPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound that contains both fluorine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-amine typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 3,5-dichloro-2,4,6-trifluoropyridine, treatment with sodium methoxide can yield intermediates that are further processed to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

    Sodium Methoxide: Used in the initial halogenation steps.

Major Products:

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

3-Fluoro-5-iodopyridin-4-amine is utilized in various scientific research applications:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Agricultural Chemistry: Incorporated into agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodopyridin-4-amine in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate biological pathways and result in desired therapeutic effects .

Properties

IUPAC Name

3-fluoro-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHONSWNPIKPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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